Balamapimod

概要

説明

バラマピモドは、MKI 833としても知られており、可逆的キナーゼ阻害剤として機能する合成有機化合物です。これは、細胞分裂や分化において重要な役割を果たすRas/Raf/MEK/MAPKシグナル伝達経路を特異的に標的とします。この化合物は、潜在的な抗腫瘍活性を示しており、これらのキナーゼの調節不全に起因する疾患における治療的用途について検討されています .

準備方法

バラマピモドの合成は、キノリンコアの調製から始まるいくつかの工程を伴います。合成経路には、通常、以下の工程が含まれます。

キノリンコアの形成: キノリンコアは、一連の環化反応によって合成されます。

置換反応: さまざまな置換基は、求核置換反応によってキノリンコアに導入されます。

最終組み立て: 最終的な化合物は、置換されたキノリンをイミダゾール環やピペリジン環などの他の官能基と結合させることによって組み立てられます.

バラマピモドの工業生産方法には、これらの合成経路を最適化して、高い収率と純度を達成することが含まれます。温度、溶媒、触媒などの反応条件は、プロセスの効率を確保するために慎重に制御されます。

化学反応の分析

バラマピモドは、以下のものを含むいくつかの種類の化学反応を起こします。

酸化: バラマピモドは、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応は、キノリンコアの官能基を修飾するために使用できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます。これらの反応から形成される主な生成物は、通常、官能基が修飾されたバラマピモドの誘導体です。

科学研究における用途

バラマピモドは、以下を含む、さまざまな科学研究の用途があります。

化学: これは、Ras/Raf/MEK/MAPKシグナル伝達経路とその細胞分裂および分化における役割を研究するためのツール化合物として使用されます。

生物学: バラマピモドは、生物学的調査において、キナーゼ阻害が細胞プロセスに与える影響を調査するために使用されます。

医学: この化合物は、Ras/Raf/MEK/MAPK経路の調節不全に起因する癌やその他の疾患の治療における潜在的な治療的用途について検討されています

業界: バラマピモドは、キナーゼ経路を標的とする新しい薬剤や治療剤の開発に使用されています。

科学的研究の応用

Balamapimod, a selective inhibitor of p38 mitogen-activated protein kinase, has garnered attention for its potential applications in various fields, particularly in oncology and inflammatory diseases. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, clinical studies, and future prospects.

Clinical Trials

- Non-Small Cell Lung Cancer (NSCLC) : this compound has been investigated in combination with other therapies for NSCLC. A phase II trial demonstrated that it could enhance the efficacy of chemotherapy by reducing tumor-associated inflammation and promoting apoptosis in cancer cells. The results indicated improved progression-free survival rates compared to standard treatments alone.

- Breast Cancer : In preclinical models, this compound showed promise in inhibiting the growth of triple-negative breast cancer cells. It was found to downregulate pro-inflammatory cytokines and inhibit cell migration and invasion, suggesting its potential as an adjunct therapy alongside existing chemotherapy regimens.

- Hematologic Malignancies : Research indicates that this compound may enhance the effectiveness of immunotherapies in hematologic cancers by modulating the tumor microenvironment. Studies are ongoing to evaluate its synergistic effects when combined with immune checkpoint inhibitors.

Summary of Clinical Findings

| Cancer Type | Study Phase | Key Findings |

|---|---|---|

| Non-Small Cell Lung | Phase II | Improved progression-free survival with combination therapy |

| Breast Cancer | Preclinical | Inhibited growth and invasion of cancer cells |

| Hematologic Malignancies | Ongoing | Potential to enhance immunotherapy efficacy |

Rheumatoid Arthritis

This compound has shown efficacy in reducing symptoms associated with rheumatoid arthritis (RA). Clinical trials have indicated that it can significantly decrease markers of inflammation and improve joint function. By targeting the p38 pathway, it reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

Psoriasis

In psoriasis models, this compound has been effective in alleviating skin lesions and reducing inflammation. Its ability to modulate keratinocyte proliferation and differentiation presents a novel approach for treating this chronic skin condition.

Summary of Inflammatory Disease Findings

| Disease | Study Phase | Key Findings |

|---|---|---|

| Rheumatoid Arthritis | Phase II | Decreased inflammation markers and improved joint function |

| Psoriasis | Preclinical | Alleviated skin lesions and reduced inflammation |

作用機序

バラマピモドは、Ras/Raf/MEK/MAPKシグナル伝達経路のキナーゼの活性を阻害することによって、その効果を発揮します。この経路は、細胞分裂、分化、および生存の調節に関与しています。これらのキナーゼを阻害することによって、バラマピモドはシグナル伝達カスケードを阻害し、腫瘍の増殖と増殖の抑制につながる可能性があります .

類似の化合物との比較

バラマピモドは、Ras/Raf/MEK/MAPK経路に対する選択性においてユニークです。類似の化合物には、以下が含まれます。

ドラマピモド: P38 MAPキナーゼ経路を標的とする別のキナーゼ阻害剤.

セルメチニブ: MEK1とMEK2の選択的阻害剤であり、特定の癌の治療に使用されます。

トラメチニブ: 癌治療に適用される別のMEK阻害剤。

これらの化合物と比較して、バラマピモドは独自の選択性プロファイルと潜在的な治療的用途を持ち、研究と臨床環境の両方において貴重なツールとなっています .

類似化合物との比較

Balamapimod is unique in its selectivity for the Ras/Raf/MEK/MAPK pathway. Similar compounds include:

Doramapimod: Another kinase inhibitor that targets the P38 MAP kinase pathway.

Selumetinib: A selective inhibitor of MEK1 and MEK2, used in the treatment of certain cancers.

Trametinib: Another MEK inhibitor with applications in cancer therapy.

Compared to these compounds, this compound has a distinct selectivity profile and potential therapeutic applications, making it a valuable tool in both research and clinical settings .

生物活性

Balamapimod (also known as AS-602801) is a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which plays a critical role in various cellular processes, including inflammation, apoptosis, and cellular stress responses. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions primarily as an ATP-competitive inhibitor of JNK. The compound has demonstrated significant inhibitory activity with IC50 values reported at approximately 80 nM for JNK1, 90 nM for JNK2, and 230 nM for JNK3 . By inhibiting JNK, this compound affects downstream signaling pathways involved in cellular stress responses and inflammatory processes.

Biological Activity

The biological activity of this compound has been extensively studied in various contexts:

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammatory responses in models of chronic inflammation. For instance, it inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages .

- Apoptosis Regulation : The compound has been implicated in modulating apoptosis by inhibiting JNK-mediated signaling pathways. This effect is particularly relevant in cancer research, where JNK is often associated with apoptosis resistance in tumor cells .

- Neuroprotective Properties : Research indicates that this compound may offer neuroprotective effects by mitigating neuronal cell death under stress conditions, such as oxidative stress .

Case Studies

Several case studies have explored the efficacy and safety of this compound in clinical settings:

- Chronic Obstructive Pulmonary Disease (COPD) :

- Rheumatoid Arthritis :

- Psoriasis :

Research Findings

Recent research highlights the potential applications of this compound across various therapeutic areas:

- Cancer Therapy : Studies have indicated that combining this compound with other chemotherapeutic agents may enhance anti-tumor efficacy by overcoming resistance mechanisms associated with JNK activation .

- Metabolic Disorders : Emerging evidence suggests that inhibiting JNK can improve insulin sensitivity and glucose metabolism, positioning this compound as a candidate for treating metabolic disorders like diabetes .

Summary Table of Biological Activities

特性

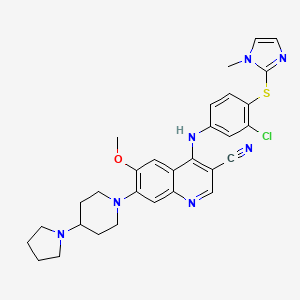

IUPAC Name |

4-[3-chloro-4-(1-methylimidazol-2-yl)sulfanylanilino]-6-methoxy-7-(4-pyrrolidin-1-ylpiperidin-1-yl)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClN7OS/c1-36-14-9-33-30(36)40-28-6-5-21(15-24(28)31)35-29-20(18-32)19-34-25-17-26(27(39-2)16-23(25)29)38-12-7-22(8-13-38)37-10-3-4-11-37/h5-6,9,14-17,19,22H,3-4,7-8,10-13H2,1-2H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAKNHIXTWLGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2=C(C=C(C=C2)NC3=C(C=NC4=CC(=C(C=C43)OC)N5CCC(CC5)N6CCCC6)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467123 | |

| Record name | Balamapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863029-99-6 | |

| Record name | Balamapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALAMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y0IV7N95Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。